![molecular formula C18H18N2O2S B2514082 2,5-dimethyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide CAS No. 915933-20-9](/img/structure/B2514082.png)
2,5-dimethyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as DMF and has been studied extensively for its biochemical and physiological effects, mechanism of action, and potential future directions.
Mécanisme D'action
The mechanism of action of DMF is complex and not fully understood. It is believed to act through multiple pathways, including the modulation of various signaling pathways, the inhibition of pro-inflammatory cytokines, and the activation of antioxidant pathways. DMF has been shown to modulate the activity of various enzymes and receptors, including the nuclear factor-κB (NF-κB) pathway, which plays a critical role in inflammation and immune response.
Biochemical and Physiological Effects
DMF has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, immunomodulatory, and antioxidant effects. DMF has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of various autoimmune diseases. DMF has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a critical role in protecting cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
DMF has several advantages as a tool in laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity in humans, making it a safe compound to work with. However, DMF has limitations in terms of its solubility in water, which can make it difficult to use in certain experiments. Additionally, the complex mechanism of action of DMF can make it challenging to interpret experimental results.
Orientations Futures
There are several potential future directions for the study of DMF. One area of interest is the development of DMF-based therapies for the treatment of autoimmune diseases. Another area of interest is the use of DMF as a tool for understanding the mechanisms of various enzymes and receptors. Additionally, the use of DMF as a solvent for the production of high-quality graphene is an area of active research. Further studies are needed to fully understand the potential applications of DMF in these and other areas.
Méthodes De Synthèse
DMF can be synthesized through a multi-step process involving the reaction of 2,5-dimethylfuran with 3-methylbenzylamine to form an intermediate, which is then reacted with thioamide to yield the final product. This method has been optimized to achieve high yields and purity of DMF.
Applications De Recherche Scientifique
DMF has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, DMF has been evaluated for its anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases such as multiple sclerosis and psoriasis. In biochemistry, DMF has been studied for its ability to modulate the activity of various enzymes and receptors, making it a valuable tool for understanding the mechanisms of these molecules. In materials science, DMF has been explored for its potential use as a solvent for the production of high-quality graphene.
Propriétés
IUPAC Name |
2,5-dimethyl-N-[5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-11-5-4-6-14(7-11)9-15-10-19-18(23-15)20-17(21)16-8-12(2)22-13(16)3/h4-8,10H,9H2,1-3H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRWRBCZSXETTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=CN=C(S2)NC(=O)C3=C(OC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

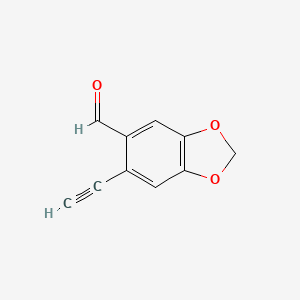
![3-methyl-1-[3-(trifluoromethyl)phenyl]-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B2514001.png)
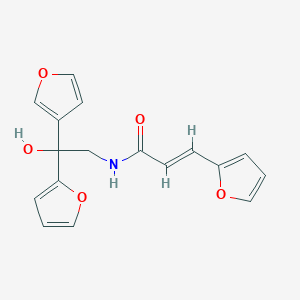

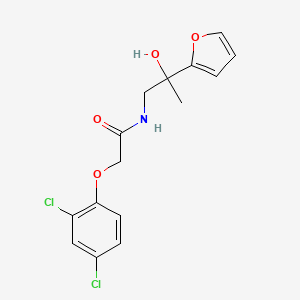
![2-Bromo-5,6,7,8-tetrahydro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B2514011.png)
![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B2514014.png)
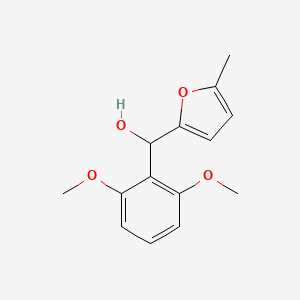
![1-(2-(2-(4-Methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2514016.png)

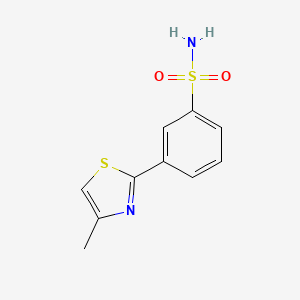
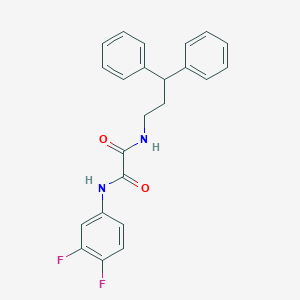
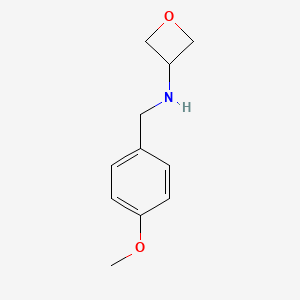
![1,4-Bis[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]-2-methylpiperazine](/img/structure/B2514022.png)